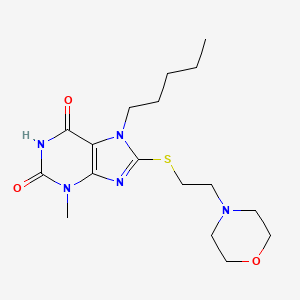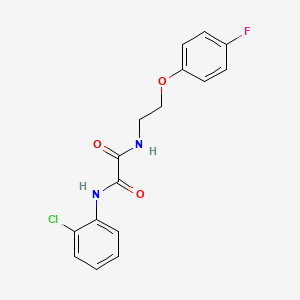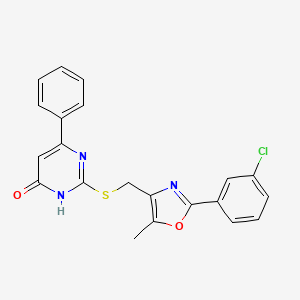
3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
科学的研究の応用
Crystal Structure and Molecular Interactions
Studies on compounds structurally related to morpholine derivatives and purine analogs have focused on understanding their crystal structure and molecular interactions. For instance, research on 8-amino-7-(4-morpholinobutyl)theophylline and related compounds has detailed the geometric configuration of the purine fused-ring system and described the conformation of the aminoalkyl side chain and morpholine ring. These studies reveal the importance of intramolecular hydrogen bonding and intermolecular interactions in determining the structural stability and potential binding mechanisms of these compounds (Karczmarzyk & Pawłowski, 1997).
Synthetic Approaches and Chemical Reactivity
Research on synthetic methodologies and chemical reactivity of morpholine derivatives has provided valuable insights into their potential applications. The preparation of sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, demonstrates the versatility of these compounds in chemical synthesis, potentially enabling the development of novel pharmaceuticals and materials (Klose, Reese, & Song, 1997).
Polymerization and Material Science Applications
Morpholine derivatives have been explored in the context of polymerization and material science. For example, the ring-opening polymerization of morpholine-2,5-dione derivatives has been investigated to understand their potential as building blocks for biodegradable polymers. This research highlights the challenges and opportunities in utilizing these compounds for developing new materials with tailored properties (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
特性
IUPAC Name |
3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-3-4-5-6-22-13-14(20(2)16(24)19-15(13)23)18-17(22)26-12-9-21-7-10-25-11-8-21/h3-12H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSODOFYSNVIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-pentylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)
![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915464.png)
![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)